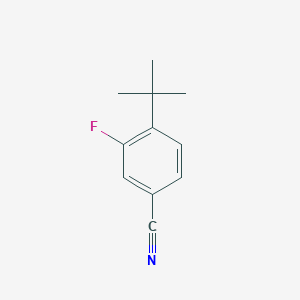

4-Tert-butyl-3-fluorobenzonitrile

Description

4-Tert-butyl-3-fluorobenzonitrile (C₁₁H₁₂FN) is a benzonitrile derivative featuring a tert-butyl group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the nitrile functional group. The tert-butyl substituent introduces significant steric bulk, enhancing lipophilicity and influencing molecular conformation, while the fluorine atom exerts electron-withdrawing effects, modulating electronic properties of the aromatic ring and nitrile group. However, detailed physicochemical data (e.g., melting/boiling points) remain scarce in published literature.

Properties

IUPAC Name |

4-tert-butyl-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROSUMPOOHAJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-tert-butylbenzonitrile is reacted with a fluorinating agent like potassium fluoride under specific conditions .

Industrial Production Methods: Industrial production of 4-tert-butyl-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, halogens.

Reduction: Lithium aluminum hydride, ethanol as a solvent.

Major Products Formed:

Nucleophilic Substitution: Substituted benzonitriles.

Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives.

Reduction: 4-tert-butyl-3-fluorobenzylamine.

Scientific Research Applications

4-Tert-butyl-3-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, while the fluorine atom influences the electronic properties of the benzene ring. The nitrile group can act as a reactive site for further chemical modifications. These combined effects make the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

A. Steric Effects

- The tert-butyl group in 4-tert-butyl-3-fluorobenzonitrile increases steric hindrance compared to smaller substituents (e.g., methyl or hydrogen), reducing reactivity in sterically sensitive reactions like nucleophilic aromatic substitution. This contrasts with 4-fluorobenzonitrile, which lacks bulky groups and exhibits higher reactivity in such reactions .

B. Electronic Effects

- The fluorine atom at C3 exerts a moderate electron-withdrawing effect (-I), polarizing the aromatic ring and enhancing the electrophilicity of the nitrile group. This effect is less pronounced than in 4-fluorobenzoylacetonitrile, where the ketone group (CO) further activates the nitrile via conjugation .

C. Lipophilicity

- The tert-butyl group elevates LogP (~3.5) compared to 4-fluorobenzonitrile (LogP 1.56), indicating greater lipid solubility. This property is advantageous in drug design for improving membrane permeability.

D. Thermal Stability

- The tert-butyl substituent likely increases thermal stability relative to unsubstituted analogs, as seen in 4-tert-butylbenzonitrile (boiling point 275°C vs. 212°C for 4-fluorobenzonitrile).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.